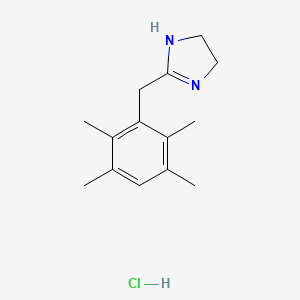
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its stability and reactivity .
Méthodes De Préparation
The synthesis of 1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride typically involves the reaction of imidazole with 2,3,5,6-tetramethylbenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Applications De Recherche Scientifique
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its reactivity and binding affinity in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Compared to other imidazole derivatives, 1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride is unique due to the presence of the tetramethylphenyl group, which enhances its stability and reactivity. Similar compounds include:
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethyl-4-nitrophenyl)methyl)-, monohydrochloride: This compound has a nitro group instead of a hydrogen atom, which significantly alters its chemical properties and reactivity.
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)ethyl)-: This compound has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Propriétés
Numéro CAS |
72649-87-7 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
2-[(2,3,5,6-tetramethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-9-7-10(2)12(4)13(11(9)3)8-14-15-5-6-16-14;/h7H,5-6,8H2,1-4H3,(H,15,16);1H |
Clé InChI |
QPVJHMJCDNRCFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)CC2=NCCN2)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



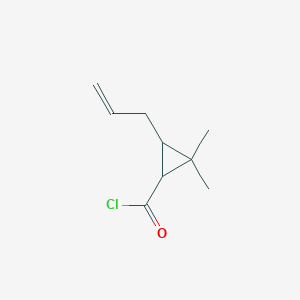

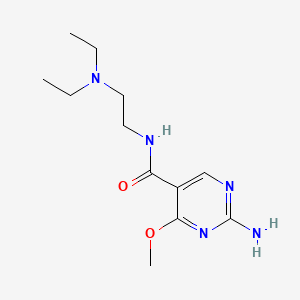
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
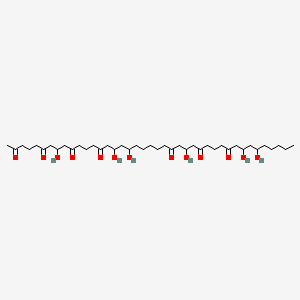
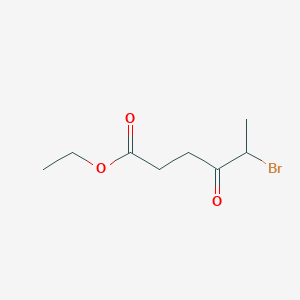
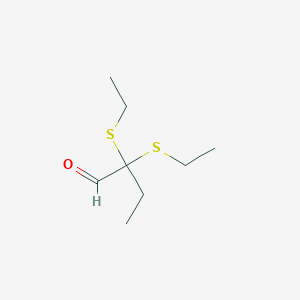
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
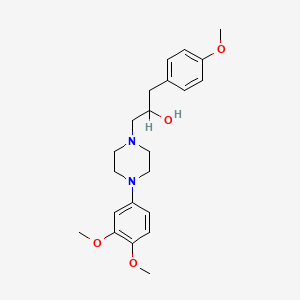
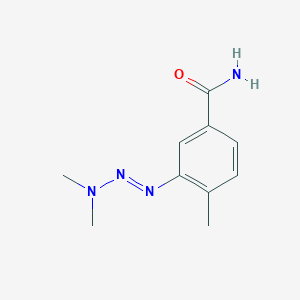
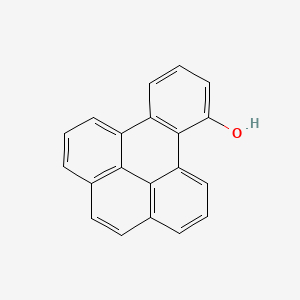
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
